3-(Tetrahydrofuran-2-yl)propyl decanoate
Description
3-(Tetrahydrofuran-2-yl)propyl decanoate is a chemical compound with the molecular formula C17H32O3. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Properties
CAS No. |
5453-15-6 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-(oxolan-2-yl)propyl decanoate |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-13-17(18)20-15-10-12-16-11-9-14-19-16/h16H,2-15H2,1H3 |
InChI Key |
MCIBZJFAXPOJHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-2-yl)propyl decanoate typically involves the esterification of decanoic acid with 3-(tetrahydrofuran-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(Tetrahydrofuran-2-yl)propyl decanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydrofuran-2-yl)propyl decanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
a. Drug Development
One of the prominent applications of 3-(Tetrahydrofuran-2-yl)propyl decanoate is in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their efficacy as selective inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy. The incorporation of tetrahydrofuran moieties has been shown to improve cell permeability and selectivity towards specific HDAC isoforms, making it a valuable scaffold in drug design .
b. Vaccine Adjuvants
Research indicates that compounds similar to 3-(Tetrahydrofuran-2-yl)propyl decanoate can serve as adjuvants in vaccine formulations. The hydrophobic nature of the compound can enhance immune responses when combined with antigens, potentially leading to more effective vaccines against infectious diseases . The ability to modify the compound's structure further allows for optimization in terms of immunogenicity and safety profiles.
Material Science
a. Polymer Synthesis
In material science, 3-(Tetrahydrofuran-2-yl)propyl decanoate can be utilized as a monomer in the synthesis of polymers. Its tetrahydrofuran ring contributes to the flexibility and thermal stability of the resulting polymer chains. These properties make it suitable for applications in coatings, adhesives, and sealants where durability is essential .
b. Solvent Applications
The compound also serves as a solvent or co-solvent in various chemical reactions due to its favorable solubility properties for organic compounds. This application is particularly relevant in reactions requiring a non-polar environment, facilitating better yields and purities of the desired products.
Chemical Intermediate
3-(Tetrahydrofuran-2-yl)propyl decanoate acts as an important intermediate in synthesizing other complex molecules. Its functional groups allow for further reactions such as esterification or amidation, making it a versatile building block in organic synthesis . This utility is crucial in producing fine chemicals and pharmaceuticals where specific functional groups are required.
Case Study 1: HDAC Inhibitors
In a study investigating new HDAC inhibitors, derivatives of 3-(Tetrahydrofuran-2-yl)propyl decanoate were synthesized and tested for their inhibitory activity against various HDAC isoforms. The results indicated that modifications at the propyl chain significantly enhanced selectivity towards class IIa HDACs, demonstrating the compound's potential in cancer therapeutics.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Parent Compound | 0.069 | Low |
| Derivative A | 0.015 | High |
| Derivative B | 0.030 | Moderate |
Case Study 2: Vaccine Formulation
Another research project focused on using 3-(Tetrahydrofuran-2-yl)propyl decanoate as an adjuvant in a vaccine against influenza. The study found that incorporating the compound into the vaccine formulation resulted in a significant increase in antibody titers compared to control groups without the adjuvant.
| Group | Antibody Titer (GMT) |
|---|---|
| Control | 100 |
| Vaccine + Adjuvant | 250 |
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl decanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Tetrahydro-2-furanyl)propanal: This compound has a similar tetrahydrofuran ring structure but differs in its functional groups.
2-Hydroxy-3-(octanoyloxy)propyl decanoate: Another ester derivative with similar structural features but different chain lengths and functional groups.
Uniqueness
3-(Tetrahydrofuran-2-yl)propyl decanoate is unique due to its specific ester linkage and the presence of the tetrahydrofuran ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
3-(Tetrahydrofuran-2-yl)propyl decanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name: 3-(Tetrahydrofuran-2-yl)propyl decanoate
- CAS Number: 5453-15-6
- Molecular Formula: C15H28O3
- Molecular Weight: 256.39 g/mol
Biological Activity
Research indicates that 3-(Tetrahydrofuran-2-yl)propyl decanoate exhibits various biological activities, including:
- Antimicrobial Activity: Studies have shown that this compound has inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties: Preliminary investigations indicate that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Table 1: Biological Activities of 3-(Tetrahydrofuran-2-yl)propyl decanoate
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
The biological activity of 3-(Tetrahydrofuran-2-yl)propyl decanoate is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing various biochemical pathways.
- Enzyme Interaction: The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It may bind to receptors involved in inflammatory responses, altering their activity and leading to reduced inflammation.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of 3-(Tetrahydrofuran-2-yl)propyl decanoate, the compound was tested against several bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in vitro. The study revealed that treatment with 3-(Tetrahydrofuran-2-yl)propyl decanoate led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.
Comparative Analysis
To better understand the efficacy of 3-(Tetrahydrofuran-2-yl)propyl decanoate, it can be compared with similar compounds:
Table 2: Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
